molecular formula C16H20N2O2S B11350018 N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11350018
M. Wt: 304.4 g/mol
InChI Key: ZPDHMYUVSXGWJK-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxaldehyde with 2-[4-(propan-2-yl)phenoxy]acetic acid in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide can be compared with other thiazole derivatives such as:

Compared to these compounds, this compound exhibits unique properties, such as its specific anti-inflammatory and anticancer activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C16H20N2O2S/c1-11(2)13-4-6-15(7-5-13)20-9-16(19)17-8-14-10-21-12(3)18-14/h4-7,10-11H,8-9H2,1-3H3,(H,17,19)

InChI Key

ZPDHMYUVSXGWJK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)COC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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